

# 3-Methyl-4-heptanol CAS number and molecular formula

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## Compound of Interest

Compound Name: 3-Methyl-4-heptanol

Cat. No.: B155022

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## An In-depth Technical Guide to 3-Methyl-4-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Methyl-4-heptanol**, a secondary alcohol with significant interest in the field of chemical ecology. This document details its chemical properties, synthesis protocols, and biological significance, making it a valuable resource for researchers, chemists, and professionals involved in pheromone research and the development of semiochemical-based pest management strategies.

## Chemical Identity

CAS Number: 1838-73-9[1][2][3][4][5][6][7]

Molecular Formula: C<sub>8</sub>H<sub>18</sub>O[1][2][3][5][7][8][9]

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **3-Methyl-4-heptanol**.

Property	Value	Source
Molecular Weight	130.23 g/mol	[5][8]
Boiling Point	173-175°C	[1]
Density	0.833 g/cm <sup>3</sup>	[1]
Refractive Index	1.4270	[1]
Enthalpy of Vaporization	48.0 kJ/mol at 355 K	[10]
Kovats Retention Index	997 (semi-standard non-polar)	[5][8]

## Biological Significance and Applications

**3-Methyl-4-heptanol** is a known insect pheromone, with its different stereoisomers exhibiting distinct biological activities. This makes it a compound of high interest for applications in integrated pest management and for studying insect behavior.

- (3S,4S)-4-methyl-3-heptanol: This stereoisomer has been identified as the primary component of the aggregation pheromone of the almond bark beetle (*Scolytus amygdali*). [2][11] In field studies, this isomer, in combination with the synergist (3S,4S)-4-methyl-3-hexanol, was effective in attracting these beetles. [2][11]
- (3R,4S)- and (3R,4R)-4-methyl-3-heptanol: In contrast to the (3S,4S) isomer, these stereoisomers have been shown to be inhibitory to the almond bark beetle. [2][11]
- (3R,4S)-isomer: This isomer is also known to be the trail pheromone of the ant *Leptogenis diminuta*. [9][11]
- 4-Methyl-3-heptanone: The corresponding ketone, 4-methyl-3-heptanone, which can be synthesized from **3-methyl-4-heptanol**, functions as an alarm pheromone for various ant species, including the harvester ant (*Pogonomyrmex barbatus*) and the Texas leaf-cutting ant (*Atta texana*). [1]

The stereospecificity of its biological activity underscores the importance of precise stereoselective synthesis methods for research and practical applications.

## Experimental Protocols

Detailed methodologies for the synthesis of **3-Methyl-4-heptanol** are crucial for obtaining specific stereoisomers for research and development. Below are protocols for both a classical Grignard synthesis and a modern multi-enzymatic approach.

### Grignard Synthesis of 3-Methyl-4-heptanol

This protocol describes a two-step reaction sequence involving the Grignard synthesis of 4-methyl-3-heptanol followed by its oxidation to 4-methyl-3-heptanone.<sup>[1][4]</sup>

Materials:

- Dry magnesium shavings
- Anhydrous ethyl ether
- 2-bromopentane
- Propanal (distilled before use)
- Methyl iodide and iodine crystal (as initiators, if needed)
- 5% aqueous NaOH
- Anhydrous MgSO<sub>4</sub>

Equipment:

- 200-ml round-bottom flask with a 24/40 joint
- Reflux condenser
- Calcium chloride drying tube
- Teflon-coated magnetic stirring bar
- Separatory funnel

- Distillation apparatus

Procedure:

- Preparation of the Grignard Reagent:
  - Fit a dry 200-ml round-bottom flask with a reflux condenser and a calcium chloride drying tube.
  - To the flask, add 7.3 g (0.30 mole) of dry magnesium shavings and 100 ml of dry ethyl ether.
  - Add 2.4 g (0.016 mole) of 2-bromopentane through the top of the condenser.
  - If the reaction does not start within 5 minutes, add a few drops of methyl iodide and a crystal of iodine to initiate the formation of the Grignard reagent.
  - Once the reaction has started, add 27.9 g (0.184 mole) of 2-bromopentane in small portions over 30 minutes.
  - After the addition is complete, stir the reaction mixture for an additional 15 minutes.
- Reaction with Propanal:
  - Cool the Grignard reagent in an ice bath.
  - Slowly add a solution of 11.6 g (0.20 mole) of propanal in 25 ml of dry ether to the stirred Grignard reagent over 30 minutes.
  - After the addition, remove the ice bath and stir the mixture at room temperature for 15 minutes.
  - Pour the reaction mixture over 100 g of crushed ice.
  - Add 50 ml of 10% H<sub>2</sub>SO<sub>4</sub> and transfer the mixture to a separatory funnel.
- Workup and Purification:

- Separate the organic layer, wash it with 50 ml of 5% aqueous NaOH, and dry it over MgSO<sub>4</sub>.
- Remove the ether by evaporation and distill the oily residue at atmospheric pressure.
- Collect the fraction boiling between 150-165°C to obtain 4-methyl-3-heptanol.

## One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methyl-3-heptanol

This method provides an effective enzymatic approach for the enantioselective synthesis of all four stereoisomers of 4-methyl-3-heptanol, starting from 4-methylhept-4-en-3-one.[9] This one-pot, two-step procedure utilizes an ene-reductase (ER) for the reduction of the C=C double bond, followed by an alcohol dehydrogenase (ADH) for the stereoselective reduction of the keto group.[9]

### General Procedure Outline:

- **Enzymatic Reduction of the C=C Bond:** The starting material, 4-methylhept-4-en-3-one, is first subjected to an ene-reductase (e.g., OYE1-W116V or OYE2.6) to stereoselectively reduce the carbon-carbon double bond, forming a chiral ketone.
- **Enzymatic Reduction of the Carbonyl Group:** In the same pot, an alcohol dehydrogenase (e.g., ADH440 or ADH270) is used to reduce the ketone to the corresponding alcohol, creating the second stereocenter with high stereoselectivity.
- **Workup and Purification:** The reaction mixture is extracted with an organic solvent (e.g., EtOAc), and the resulting product is purified by column chromatography to isolate the desired stereoisomer of 4-methyl-3-heptanol.

The specific combination of ene-reductase and alcohol dehydrogenase determines which of the four stereoisomers is produced, allowing for the targeted synthesis of (3S,4R), (3R,4R), (3S,4S), and (3R,4S)-4-methyl-3-heptanol with excellent enantiomeric and diastereomeric excess.[9]

## Experimental Workflows and Diagrams

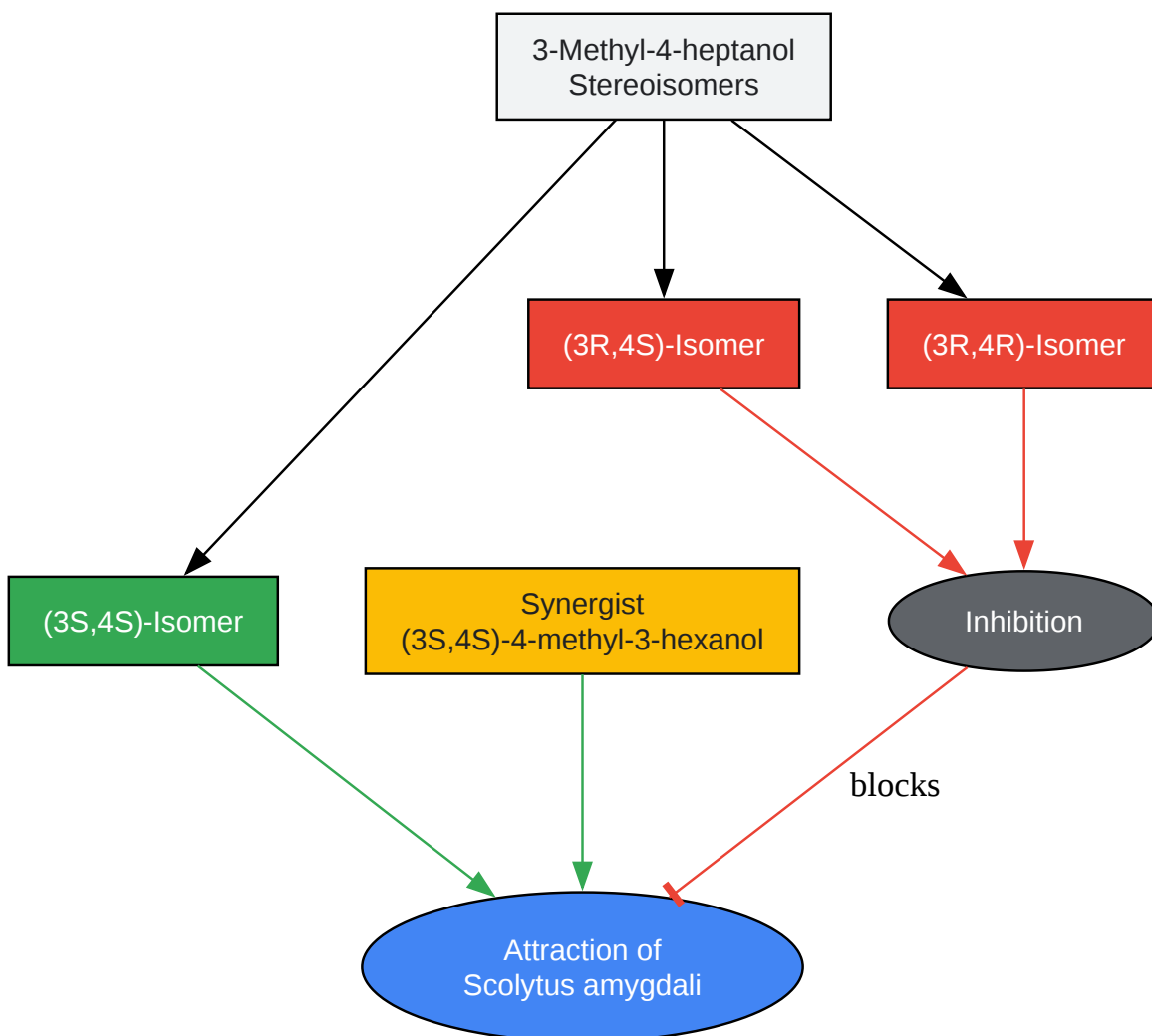
The synthesis of **3-Methyl-4-heptanol** can be visualized as a structured workflow. Below is a diagram representing the Grignard synthesis protocol.



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Caption: Grignard synthesis workflow for **3-Methyl-4-heptanol**.

The stereoselective synthesis of the different isomers of **3-Methyl-4-heptanol** is critical for its application in pheromone-based technologies. The following diagram illustrates the logical relationship in the biological activity of these isomers in the context of the almond bark beetle.



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Caption: Biological activity of **3-Methyl-4-heptanol** stereoisomers.

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